Cas no 82659-84-5 (methyl (4s,5s)-dihydro-5-methyl-2-phenyl-4-oxazolecarboxylate)

82659-84-5 structure
Productnaam:methyl (4s,5s)-dihydro-5-methyl-2-phenyl-4-oxazolecarboxylate
methyl (4s,5s)-dihydro-5-methyl-2-phenyl-4-oxazolecarboxylate Chemische en fysische eigenschappen
Naam en identificatie
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- methyl (4s,5s)-dihydro-5-methyl-2-phenyl-4-oxazolecarboxylate
- methyl dihydro-5-methyl-2-phenyl-4-oxazolecarboxylate
- DTXSID301004022
- methyl (4S,5S)-5-methyl-2-phenyl-4,5-dihydrooxazole-4-carboxylate
- 83890-02-2
- SCHEMBL159785
- Ethyl-(1S,5R,6S)-5-(pentan-3-yl-oxy)-7-oxa-bicyclo [4,1,0]hept-3-ene-3-carboxylate
- methyl (4S,5S)-5-methyl-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate
- Methyl 5-methyl-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate
- YBKQIWQAEPMIFG-WPRPVWTQSA-N
- Methyl (4S,5S)-dihydro-5-methyl-2-phenyl-4-oxazolecarboxylate, 98%
- (4S,5S)-methyl 5-methyl-2-phenyl-4,5-dihydrooxazole-4-carboxylate
- 82659-84-5
- CHEMBL1088273
-
- MDL: MFCD00082397
- Inchi: InChI=1S/C12H13NO3/c1-8-10(12(14)15-2)13-11(16-8)9-6-4-3-5-7-9/h3-8,10H,1-2H3/t8-,10-/m0/s1
- InChI-sleutel: YBKQIWQAEPMIFG-WPRPVWTQSA-N
- LACHT: CC1C(N=C(O1)C2=CC=CC=C2)C(=O)OC
Berekende eigenschappen
- Exacte massa: 219.09000
- Monoisotopische massa: 219.08954328g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 3
- Complexiteit: 295
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 2
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2
- Topologisch pooloppervlak: 47.9Ų
Experimentele eigenschappen
- Kleur/vorm: Not determined
- Dichtheid: 1.1825 (rough estimate)
- Smeltpunt: 74-76 °C (lit.)
- Kookpunt: 110-115 °C/0.01 mmHg(lit.)
- Brekindex: 1.5270 (estimate)
- PSA: 47.89000
- LogboekP: 0.82910
- Oplosbaarheid: Not determined
- Optische activiteit: [α]19/D +66°, c = 8 in ethanol
methyl (4s,5s)-dihydro-5-methyl-2-phenyl-4-oxazolecarboxylate Beveiligingsinformatie
-
Symbool:
- Signaalwoord:Warning
- Gevaarverklaring: H315-H319-H335
- Waarschuwingsverklaring: P261-P305+P351+P338
- Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
- WGK Duitsland:3
- Code gevarencategorie: 36/37/38
- Veiligheidsinstructies: S26; S36
-
Identificatie van gevaarlijk materiaal:
- Risicozinnen:R36/37/38
methyl (4s,5s)-dihydro-5-methyl-2-phenyl-4-oxazolecarboxylate Douanegegevens
- HS-CODE:2934999090
- Douanegegevens:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
methyl (4s,5s)-dihydro-5-methyl-2-phenyl-4-oxazolecarboxylate Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-235631-1g |
Methyl (4S,5S)-dihydro-5-methyl-2-phenyl-4-oxazolecarboxylate, |
82659-84-5 | 1g |
¥1226.00 | 2023-09-05 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 292176-1G |
methyl (4s,5s)-dihydro-5-methyl-2-phenyl-4-oxazolecarboxylate |
82659-84-5 | 98% | 1G |
¥1258.45 | 2022-02-24 | |
SHENG KE LU SI SHENG WU JI SHU | sc-235631-1 g |
Methyl (4S,5S)-dihydro-5-methyl-2-phenyl-4-oxazolecarboxylate, |
82659-84-5 | 1g |
¥1,226.00 | 2023-07-10 |
methyl (4s,5s)-dihydro-5-methyl-2-phenyl-4-oxazolecarboxylate Gerelateerde literatuur
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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